molecular formula C18H16N4OS B2718642 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 892438-11-8

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2718642
CAS No.: 892438-11-8
M. Wt: 336.41
InChI Key: YENLQGKGORFBIT-UHFFFAOYSA-N
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Description

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a pyridazinyl and pyridinyl moiety linked via a thioether bond to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

    Thioether Formation: The pyridazinyl intermediate is then reacted with a pyridinyl thiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the thioether linkage.

    Acetamide Coupling: Finally, the thioether intermediate is coupled with o-tolyl acetamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C with H2, sodium borohydride (NaBH4)

    Substitution: HNO3, H2SO4, Cl2, Br2

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide can be used as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator, given its structural similarity to known bioactive molecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazinyl and pyridinyl moieties could facilitate binding to metal ions or other cofactors, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide: Lacks the o-tolyl group, potentially altering its biological activity and binding properties.

    N-(o-tolyl)acetamide: Lacks the pyridazinyl and pyridinyl moieties, which are crucial for specific interactions.

    2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-phenylacetamide: Similar structure but with a phenyl group instead of an o-tolyl group, which may affect its steric and electronic properties.

Uniqueness

The uniqueness of 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide lies in its combination of pyridazinyl, pyridinyl, and o-tolyl groups, which together confer specific chemical and biological properties that are not present in simpler or structurally different analogs. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-6-2-3-7-14(13)20-17(23)12-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLQGKGORFBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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